molecular formula C25H23N3OS B11329906 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-benzyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-benzyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11329906
M. Wt: 413.5 g/mol
InChI Key: CFVKCJMCLLFIHA-UHFFFAOYSA-N
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Description

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with a suitable thiol to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic derivatives .

Scientific Research Applications

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (PKB).

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Exhibits high regioselectivity and yield in synthesis

Uniqueness

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-BENZYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-benzyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C25H23N3OS/c26-23(20-13-6-11-18-10-4-5-12-19(18)20)30-24-21-14-7-15-22(21)28(25(29)27-24)16-17-8-2-1-3-9-17/h1-6,8-13,23H,7,14-16,26H2

InChI Key

CFVKCJMCLLFIHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SC(C3=CC=CC4=CC=CC=C43)N)CC5=CC=CC=C5

Origin of Product

United States

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